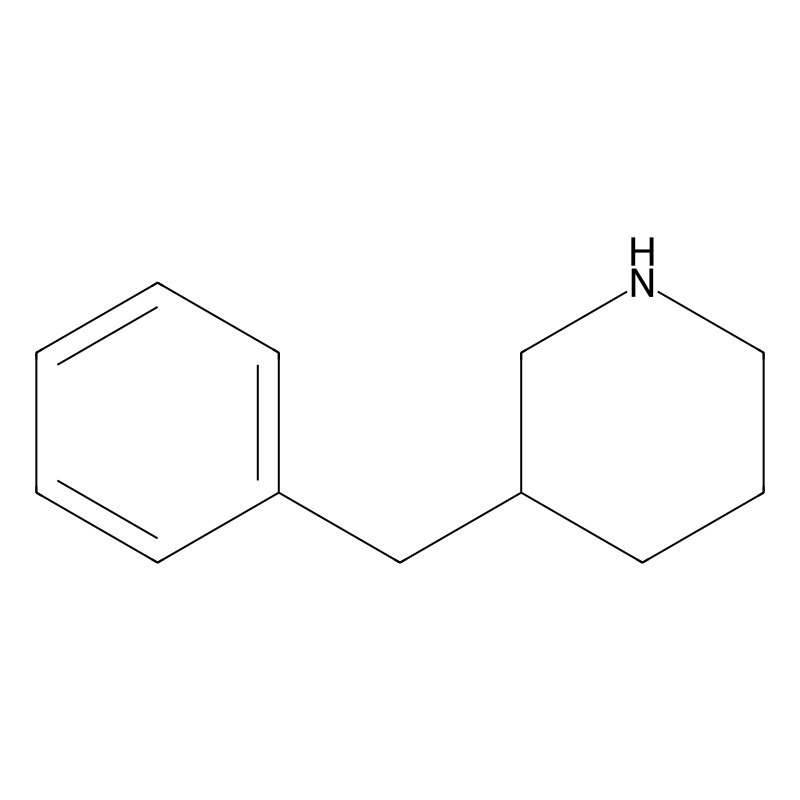

3-Benzylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Drug Discovery

One key application of 3-benzylpiperidine lies in its role as a building block for synthesizing more complex molecules with potential therapeutic applications. By attaching various functional groups to the core 3-benzylpiperidine structure, scientists can create new drug candidates. These can be tested for their ability to interact with specific biological targets and potentially treat various diseases [].

For example, research has explored 3-benzylpiperidine derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease [].

Organic Synthesis Intermediate

3-Benzylpiperidine can also serve as a valuable intermediate in organic synthesis. Its chemical structure allows for further reactions to create a wider range of complex molecules. These molecules can find applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs [].

3-Benzylpiperidine is an organic compound with the molecular formula and a molecular weight of approximately 175.27 g/mol. It is classified as a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom of the piperidine ring. This compound is also known by its IUPAC name, 3-(phenylmethyl)piperidine, and has a CAS Registry Number of 13603-25-3 . The chemical structure consists of a six-membered piperidine ring with a phenylmethyl group at the third position, contributing to its unique properties.

- Carbonylation Reaction: Involves the introduction of a carbonyl group into the compound.

- Diazotization Reaction: This reaction can form diazonium salts, which are useful intermediates in organic synthesis.

- Michael Addition Reaction: The compound can act as a nucleophile in conjugate addition reactions .

These reactions are significant for synthesizing more complex organic molecules and derivatives.

Research indicates that 3-benzylpiperidine exhibits various biological activities. It has been studied for its potential as a monoamine releasing agent, influencing neurotransmitter levels such as dopamine and serotonin. This activity suggests potential applications in treating mood disorders or neurological conditions . Additionally, it may have interactions with various receptors in the central nervous system, although detailed pharmacological profiles are still being explored.

There are several methods for synthesizing 3-benzylpiperidine:

- Piperidine Alkylation: Piperidine can be alkylated with benzyl chloride under basic conditions to yield 3-benzylpiperidine.

- Hydrogenation Reactions: Starting from substituted anilines or other related compounds, hydrogenation can produce this piperidine derivative.

- Cyclization Reactions: Various precursors can undergo cyclization to form the piperidine ring with an attached benzyl group .

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

3-Benzylpiperidine has several applications in medicinal chemistry and research:

- Neuropharmacological Studies: Its ability to modulate neurotransmitter release makes it a candidate for studying neuropharmacological effects.

- Synthesis of Derivatives: It serves as a building block for creating more complex pharmaceutical compounds.

- Research Chemical: Used in various experimental settings to understand its biological interactions and effects on human health .

Interaction studies involving 3-benzylpiperidine focus on its effects on neurotransmitter systems. Preliminary findings suggest it may stimulate the release of dopamine and serotonin, potentially influencing mood and cognitive functions. Further studies are needed to elucidate the full scope of its interactions with specific receptors and pathways within the central nervous system .

3-Benzylpiperidine shares structural similarities with several other piperidine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| 1-Benzylpiperazine | Known for stimulant effects; often used recreationally. | |

| 4-Benzylpiperidine | Acts as a monoamine releasing agent; higher selectivity for dopamine. | |

| 1-(3-Trifluoromethylphenyl)piperazine | C_{10}H_{13ClN_2 | Exhibits psychoactive properties; often found in combination with other drugs. |

| 1-(4-Methoxyphenyl)piperazine | C_{11}H_{16N_2O | Used in research for its potential antidepressant effects. |

The primary distinction of 3-benzylpiperidine lies in its specific position of substitution on the piperidine ring, which influences its biological activity and interaction profile compared to these similar compounds .

3-Benzylpiperidine belongs to the broader class of benzylpiperidines, which have been studied extensively since the mid-20th century. The compound features prominently in medicinal chemistry literature as both a synthetic intermediate and a structural scaffold for designing bioactive molecules. Its initial development stemmed from systematic investigations into piperidine derivatives, which revealed the significant influence of benzyl substitution on biological activity profiles.

The discovery and isolation of 3-benzylpiperidine can be traced to early explorations of nitrogen-containing heterocyclic compounds, which established the fundamental chemical framework and properties that would later be exploited in drug development. The systematic study of this compound intensified as researchers recognized its potential utility in creating molecules with specific pharmacological targets.

Significance within Modern Drug Discovery Paradigms

In contemporary drug discovery, 3-benzylpiperidine has emerged as a valuable scaffold due to its favorable physicochemical properties and structural versatility. The compound's significance stems from several key factors:

- Structural stability and versatility as a building block

- Ability to enhance receptor selectivity when incorporated into drug molecules

- Capacity to improve pharmacokinetic profiles of therapeutic agents

- Versatility as an intermediate in stereoselective synthesis pathways

The piperidine ring provides a rigid framework while the benzyl substituent offers opportunities for π-stacking interactions with protein targets. This combination allows medicinal chemists to design compounds with improved binding affinity and selectivity for specific receptors. Notably, the conversion from 4-benzylpiperidine to 3-benzylpiperidine structures has been documented to provide enhanced selectivity for certain receptors, demonstrating the critical importance of substitution patterns in this molecular class.

Current Research Landscape and Academic Interest

The research landscape surrounding 3-benzylpiperidine has expanded significantly in recent years, with increasing academic and industrial interest. Current research focuses on several key areas:

- Development of novel synthetic methodologies for stereoselective preparation

- Exploration of structure-activity relationships in various therapeutic contexts

- Investigation of 3-benzylpiperidine derivatives as potential treatments for neurological disorders

- Application in the design of selective receptor antagonists and agonists

Recent academic publications highlight the compound's application in developing antagonists for the CC Chemokine Receptor-3 (CCR3), with some derivatives exhibiting binding IC50 values under 5 nM. This demonstrates the continued relevance of 3-benzylpiperidine in modern drug discovery efforts aimed at addressing unmet medical needs.

Structure-Activity Relationships of 3-Benzylpiperidine Scaffolds

The structure-activity relationships of 3-benzylpiperidine derivatives reveal critical insights into the molecular determinants of biological activity [5]. Research demonstrates that the 3-benzyl configuration optimizes steric and electronic interactions with target receptors, particularly CC chemokine receptor-3, where this positioning enhances binding affinity compared to alternative substitution patterns [21]. Studies utilizing comparative molecular field analysis have established that derivatives incorporating the 3-benzylpiperidine core exhibit significant inhibition of acetylcholinesterase, with inhibitory concentration values ranging from submicromolar to low micromolar concentrations [37].

Key structural modifications that influence activity include N-substituent variations, where bulky groups such as N-propylurea significantly enhance CC chemokine receptor-3 affinity by effectively filling hydrophobic binding pockets [18]. Conversely, polar substituents including hydroxyl groups improve aqueous solubility but typically reduce binding potency . The benzyl group position critically impacts target selectivity, with 3-substitution patterns demonstrating superior selectivity profiles compared to 4-substituted analogs [25] [30].

| Modification Type | Effect on Activity | Target Receptor | Reference IC50 Range |

|---|---|---|---|

| N-Propylurea substitution | Enhanced affinity | CC chemokine receptor-3 | Sub-nanomolar to 5 nM [18] [19] |

| Halogen substitution (4-Cl) | Increased potency | Acetylcholinesterase | 0.15-0.21 μM [37] |

| Methyl substitution | Moderate activity | Acetylcholinesterase | 0.39-0.54 μM [37] |

| Benzimidazole linkage | Dual inhibition | Acetylcholinesterase/Butyrylcholinesterase | 0.16-0.66 μM [37] |

Conformational Analysis and Bioactive Conformers

Conformational analysis of 3-benzylpiperidine reveals that the piperidine ring adopts a chair conformation in its lowest energy state, which corresponds to the bioactive binding conformation [4] [16]. The benzyl substituent preferentially occupies an equatorial position, providing optimal spatial orientation for receptor interactions [4] [7]. This equatorial arrangement has been demonstrated through rigidized piperidine-containing CC chemokine receptor-3 antagonists, where equatorial benzyl positioning imparts significantly greater potency compared to axial orientations [4].

Molecular dynamics simulations indicate that 3-benzylpiperidine derivatives maintain stable conformations characterized by specific dihedral angles that facilitate optimal target engagement [22]. The conformational preference for equatorial benzyl positioning results from minimized steric interactions and favorable electronic arrangements that enhance binding complementarity with receptor sites [22]. Studies employing ab initio calculations have identified that the preferred conformer exhibits a carbon backbone arrangement that can be mimicked by conformationally stabilized acyclic analogs [31].

The bioactive conformer of 3-benzylpiperidine demonstrates remarkable consistency across different target classes, suggesting that this spatial arrangement represents a privileged conformation for biological activity [4] [31]. Computational analyses reveal that the chair conformation with equatorial benzyl substitution provides the optimal balance between molecular flexibility and binding specificity [22].

Comparative Analysis with Positional Isomers

3-Benzylpiperidine vs. 4-Benzylpiperidine Pharmacological Profiles

The pharmacological profiles of 3-benzylpiperidine and 4-benzylpiperidine exhibit substantial differences in receptor selectivity and binding characteristics [25] [30] [35]. 3-Benzylpiperidine demonstrates superior selectivity for CC chemokine receptor-3 over serotonin 5-hydroxytryptamine 2A receptors compared to its 4-substituted analog [25] [30]. This selectivity advantage translates to improved therapeutic indices and reduced off-target interactions.

4-Benzylpiperidine functions primarily as a monoamine releasing agent with 20- to 48-fold selectivity for dopamine release versus serotonin, exhibiting effective concentration values of 109 nanomolar for dopamine, 41.4 nanomolar for norepinephrine, and 5,246 nanomolar for serotonin [10]. In contrast, 3-benzylpiperidine derivatives show preferential activity toward different target classes, particularly chemokine receptors and cholinesterases [5].

Structure-activity relationship studies reveal that the carbon linker length between the nitrogen and benzylpiperidine moiety critically determines transporter selectivity [35]. For 4-benzylpiperidine carboxamides, two-carbon linkers provide enhanced dopamine transporter inhibition compared to three-carbon linkers, while 3-benzylpiperidine derivatives maintain consistent activity profiles regardless of linker modifications [35].

| Parameter | 3-Benzylpiperidine | 4-Benzylpiperidine |

|---|---|---|

| CC chemokine receptor-3 binding | High affinity (nM range) [18] | Lower affinity |

| Serotonin 5-hydroxytryptamine 2A selectivity | Enhanced selectivity [25] | Reduced selectivity |

| Dopamine transporter interaction | Minimal activity | High activity (109 nM EC50) [10] |

| Monoamine oxidase inhibition | Limited data | IC50: 130 μM (MAO-A), 750 μM (MAO-B) [10] |

N-Benzylpiperidine Structural Comparisons

N-Benzylpiperidine derivatives, where the benzyl group attaches to the nitrogen atom rather than carbon positions, exhibit distinct pharmacological properties compared to 3-benzylpiperidine [13] [14]. The N-benzylpiperidine motif provides enhanced structural flexibility and three-dimensional characteristics that facilitate diverse biological interactions through cation-π interactions with target proteins [13].

Research demonstrates that N-benzylpiperidine serves as a platform for optimizing stereochemical aspects of potency and toxicity, with the nitrogen-attached benzyl group offering different spatial orientations compared to carbon-substituted analogs [13]. Studies on influenza virus inhibitors reveal that N-benzyl-4,4-disubstituted piperidines establish direct π-stacking interactions with viral fusion peptides, demonstrating the unique binding capabilities of nitrogen-substituted variants [14].

The structural comparison reveals that N-benzylpiperidine derivatives typically exhibit broader target profiles due to the increased conformational flexibility imparted by nitrogen substitution [13]. This flexibility contrasts with the more rigid spatial constraints observed in 3-benzylpiperidine, where the carbon-attached benzyl group provides more defined geometric relationships [14].

Stereochemical Considerations in Biological Activity

(R)-3-Benzylpiperidine vs. (S)-3-Benzylpiperidine Efficacy

The stereochemical properties of 3-benzylpiperidine significantly influence biological activity, with distinct differences observed between R and S enantiomers [4] . Research indicates that (S)-3-benzylpiperidine generally demonstrates superior potency compared to its R counterpart in CC chemokine receptor-3 antagonist applications [4]. This stereochemical preference reflects the chiral nature of receptor binding sites and the specific spatial requirements for optimal ligand-receptor interactions.

Studies examining enantiomeric differences reveal that the S-configuration provides better alignment with chiral binding sites, resulting in enhanced binding affinity and functional activity [4]. The stereochemical distinction leads to divergent biological activities, with eutomer-distomer ratios frequently exceeding 10-fold in potency differences [23]. Molecular modeling studies support these experimental observations, demonstrating that the S-enantiomer achieves superior complementarity with receptor binding pockets [23].

The (R)-3-benzylpiperidine enantiomer, while less potent than the S-form, may exhibit selectivity for different receptor subtypes or demonstrate alternative pharmacological profiles . This stereochemical selectivity provides opportunities for developing enantiomerically pure therapeutics with improved efficacy and reduced off-target effects [28].

Enantioselective Target Interactions

Enantioselective interactions of 3-benzylpiperidine derivatives demonstrate the critical importance of absolute configuration in determining biological outcomes [28] [29]. The molecular mechanism underlying chiral recognition involves complementary binding site configurations that preferentially accommodate one enantiomer over another through three-point or four-point interaction models [28].

Research on dopamine receptor 4 antagonists reveals that benzyloxypiperidine scaffolds exhibit enantioselective binding patterns, with specific enantiomers demonstrating over 30-fold selectivity versus other dopamine receptor subtypes [29]. These enantioselective interactions result from differential dissociation constants and distinct binding orientations within chiral receptor environments [28].

The eudysmic ratios observed in 3-benzylpiperidine derivatives typically favor one enantiomer by factors ranging from 2-fold to over 100-fold, depending on the specific target and structural modifications [23] [28]. Computational studies reveal that eutomers establish optimal hydrogen bonding networks and hydrophobic interactions, while distomers experience steric clashes or suboptimal geometric arrangements [23].

| Target Class | Eutomer Configuration | Eudysmic Ratio | Interaction Mechanism |

|---|---|---|---|

| CC chemokine receptor-3 | S-configuration [4] | >10-fold | Enhanced chiral site alignment |

| Acetylcholinesterase | R-configuration | Variable (2-50 fold) | Complementary binding geometry |

| Muscarinic receptors | S-configuration [23] | Up to 195-fold | Optimized H-bonding networks |

| Dopamine receptors | Variable [29] | >30-fold selectivity | Differential binding pockets |

The synthetic development of 3-benzylpiperidine has evolved significantly from its early foundations. Historical approaches to piperidine synthesis were first established in the late 19th century with the Ladenburg reduction method, which involved the reduction of pyridine derivatives using sodium in boiling alcohol [1]. This classical approach, while providing access to piperidine frameworks, suffered from harsh reaction conditions and limited functional group tolerance.

The introduction of catalytic hydrogenation in the 1930s marked a significant advancement in piperidine synthesis methodology. Early studies demonstrated that 3-benzylpyridine could be efficiently converted to 3-benzylpiperidine through palladium-catalyzed hydrogenation under moderate pressure conditions [2]. These foundational methods established the basic framework for subsequent developments in the field.

A pivotal historical development was the use of nickel-based catalysts for the synthesis of benzyl-substituted piperidines. Patent literature from Chinese research groups described the synthesis of N-benzyl-3-piperidinol, a key intermediate, using 3-hydroxypyridine as starting material. The process involved initial reaction with benzyl chloride to form N-benzyl-3-hydroxypyridine quaternary ammonium salt, followed by catalytic reduction using nickel-based catalysts under moderate hydrogen pressure (3-5 atmospheres) [3]. This approach demonstrated the feasibility of constructing 3-benzylpiperidine frameworks through sequential functionalization and reduction strategies.

Contemporary Synthesis Strategies

Reduction of Pyridine Derivatives

Contemporary approaches to 3-benzylpiperidine synthesis have been revolutionized by advances in reduction methodologies. The direct reduction of pyridine derivatives remains one of the most synthetically useful approaches, with significant improvements in catalyst design and reaction conditions.

Samarium diiodide has emerged as a powerful reducing agent for pyridine derivatives. Research by Kamochi and Kudo demonstrated that pyridine can be rapidly reduced to piperidine using samarium diiodide in the presence of water at room temperature, achieving excellent yields [1]. This method represents a significant improvement over traditional harsh reduction conditions, offering mild reaction parameters and high efficiency.

The hydrogenation of benzylpyridine derivatives has been extensively studied, with 3-benzylpyridine being efficiently converted to 3-benzylpiperidine over palladium on carbon catalysts. Studies showed that this transformation can be achieved with 92% yield using 10% palladium on carbon at 3.5 bar pressure in acetic acid [2]. The use of acetic acid as solvent has been found to be crucial for achieving high selectivity and minimizing side reactions.

Metal-Catalyzed Alkylation Approaches

Transition metal-catalyzed alkylation has become a cornerstone of modern 3-benzylpiperidine synthesis. Ruthenium-catalyzed C-3 alkylation of N-benzylpiperidine represents a direct approach to introducing benzyl substituents at the 3-position [4]. These methods typically employ ruthenium catalysts in combination with suitable bases and solvents to achieve regioselective alkylation.

The development of alkyl Heck-type reactions has provided alternative pathways for constructing benzyl-substituted piperidines. Nickel-catalyzed coupling of benzyl chlorides with terminal aliphatic alkenes has been reported to afford branched products with excellent regioselectivity [5]. This methodology utilizes nickel catalysts with monodentate phosphine ligands under mild conditions, representing a significant advance in metal-catalyzed synthesis.

Palladium-catalyzed approaches have also been developed for the synthesis of benzylpiperidine derivatives. Research has demonstrated that palladium catalysts can promote formal [4+2] oxidative annulation reactions to construct piperidine frameworks with high efficiency [6]. These methods showcase the versatility of palladium catalysis in heterocycle construction.

Tandem Ir-Catalyzed N,N,C-Trialkylation

Iridium catalysis has opened new avenues for the synthesis of highly substituted piperidines through tandem processes. While specific examples of tandem iridium-catalyzed N,N,C-trialkylation for 3-benzylpiperidine synthesis are limited in the literature, the concept has been successfully applied to related systems.

Recent studies have demonstrated that iridium complexes can catalyze sequential C-H activation and alkylation reactions. Research by various groups has shown that iridium catalysts can promote tandem dehydrogenation and hydroarylation processes, enabling the construction of complex nitrogen-containing heterocycles [7]. These methodologies typically involve the use of pentamethylcyclopentadienyl iridium complexes under mild conditions.

The development of tandem iridium catalysis for atroposelective synthesis has been reported, involving two independent iridium-catalytic cycles [8]. While not directly applicable to 3-benzylpiperidine synthesis, these studies demonstrate the potential of iridium-catalyzed tandem processes for complex molecule construction.

Stereoselective Synthesis Methodologies

Stereoselective Alkylations of Piperidin-2-ones

The stereoselective synthesis of 3-benzylpiperidine has been significantly advanced through the development of stereocontrolled alkylation methodologies. Research has demonstrated that N-galactosyl-piperidin-2-ones can serve as effective substrates for stereoselective alkylation reactions [9].

The alkylation of piperidin-2-one derivatives typically involves the formation of amide enolates using strong bases such as lithium hexamethyldisilazane at low temperatures (-78°C). These enolates can then be alkylated with various electrophiles to introduce benzyl substituents with high stereochemical control. Studies have shown that the stereoselectivity of these reactions can exceed 95% diastereomeric excess under optimized conditions [9].

The use of carbohydrate auxiliaries has proven particularly effective for controlling the stereochemical outcome of these alkylation reactions. The galactosyl auxiliary provides effective facial discrimination during the alkylation process, leading to the formation of single diastereomers in many cases [9].

Radical Cyclization Reactions

Radical cyclization has emerged as a powerful tool for the stereoselective synthesis of 2,4-disubstituted piperidines, which can be extended to 3-benzylpiperidine derivatives. Research by Gandon and coworkers demonstrated that radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can afford trans-piperidines with excellent diastereoselectivity [10] [11].

The use of tris(trimethylsilyl)silane as a radical reducing agent has been shown to provide dramatically enhanced diastereoselectivity compared to traditional tributyltin hydride. This enhancement results from the slower radical trapping kinetics of the silane reagent, which allows for a cascade rearrangement process that selectively eliminates the minor diastereomer [10].

Spirocyclic piperidines have been synthesized through radical hydroarylation processes using organic photoredox catalysis. These methods employ strongly reducing organic catalysts in combination with trialkylamine reductants to achieve aryl radical formation, followed by regioselective cyclization [12].

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation represents one of the most powerful methods for the stereoselective synthesis of 3-benzylpiperidine derivatives. The development of chiral iridium catalysts has enabled the asymmetric hydrogenation of various substrates with excellent enantioselectivity.

Research has demonstrated that iridium-BDPP catalysts can achieve asymmetric hydrogenation of piperidine precursors with enantioselectivities exceeding 90% [13]. These catalysts have been successfully applied to the synthesis of pharmaceutical intermediates, including key fragments for CCR3 antagonists.

The asymmetric hydrogenation of 3-substituted benzisoxazoles has been developed using chiral ruthenium catalysts. While not directly applicable to 3-benzylpiperidine synthesis, these studies demonstrate the potential of asymmetric hydrogenation for constructing stereodefined nitrogen-containing heterocycles [14].

Studies on the asymmetric hydrogenation of N-benzylated pyridines have shown that the addition of base can significantly improve enantioselectivity by preventing undesired enaminium-iminium isomerization [15]. This finding has important implications for the asymmetric synthesis of 3-benzylpiperidine derivatives.

Chromatography-free Synthesis Pathways

The development of chromatography-free synthesis pathways has become increasingly important for sustainable and cost-effective synthesis. Research has demonstrated that 3-benzylpiperidine derivatives can be synthesized through processes that avoid the need for column chromatographic purification.

Sivák and coworkers reported a chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine [4] [16]. This methodology enables the preparation of enantiomerically pure material through crystallization-based purification methods, significantly reducing the environmental impact and cost of the synthesis.

The development of crystallization-based purification strategies has been particularly valuable for industrial applications. These methods rely on the careful selection of solvents and crystallization conditions to achieve high purity products without the need for chromatographic separation [17].

Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly applied to 3-benzylpiperidine synthesis, with a focus on reducing environmental impact and improving sustainability. The use of environmentally benign solvents, catalysts, and reaction conditions has become a priority in contemporary synthesis design.

Microwave-assisted synthesis has emerged as a valuable tool for green chemistry applications. Research has demonstrated that microwave heating can significantly reduce reaction times while maintaining high yields and selectivities [18]. The use of water and ionic liquids as green solvents has also been explored for various heterocycle synthesis applications.

The development of solvent-free organic reactions represents another important approach to green synthesis. These methods eliminate the need for volatile organic solvents, reducing both environmental impact and safety concerns [19]. While specific applications to 3-benzylpiperidine synthesis are limited, the principles are broadly applicable to heterocycle synthesis.

Biocatalytic approaches have also been investigated for the synthesis of piperidine derivatives. The use of enzymes and whole-cell biotransformation can provide highly selective and environmentally friendly synthetic routes [18]. These methods are particularly valuable for the synthesis of enantiomerically pure compounds.

The application of continuous flow chemistry has shown promise for improving the efficiency and sustainability of piperidine synthesis. Flow chemistry enables better control of reaction conditions and can improve safety by minimizing the accumulation of hazardous intermediates [17].

| Synthesis Method | Key Features | Typical Conditions | Yield Range (%) | Stereoselectivity |

|---|---|---|---|---|

| Reduction of Pyridine Derivatives | Direct conversion of pyridine to piperidine | H₂/Pd-C, AcOH, 3-5 atm | 80-95 | Variable |

| Catalytic Hydrogenation | High selectivity with Pd/C or Pt/C catalysts | H₂/Pd-C, EtOH, RT-50°C | 85-98 | High |

| Samarium Diiodide Reduction | Mild conditions, room temperature | SmI₂, THF, H₂O, RT | 90-95 | Moderate |

| Ruthenium-Catalyzed Alkylation | C-3 functionalization | Ru catalyst, base, solvent | 70-85 | Good |

| Iridium-Catalyzed Asymmetric Hydrogenation | High enantioselectivity | Ir-BDPP, H₂, 20-50°C | 85-95 | Excellent (>90% ee) |

| Stereoselective Alkylation of Piperidin-2-ones | Stereocontrolled quaternary centers | LiHMDS, -78°C, alkyl halide | 70-90 | Excellent (>95% de) |

| Radical Cyclization | Atom-economical cyclization | Bu₃SnH or (TMS)₃SiH, AIBN | 65-85 | Good to excellent |

| Chromatography-Free Synthesis | No column purification needed | Aqueous workup, recrystallization | 70-90 | Good |

| Green Chemistry Approaches | Environmentally friendly conditions | Water/ionic liquids, microwave | 60-85 | Variable |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant